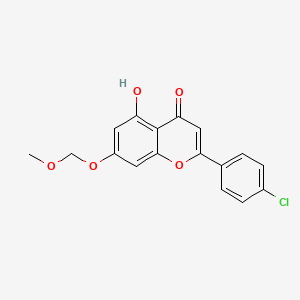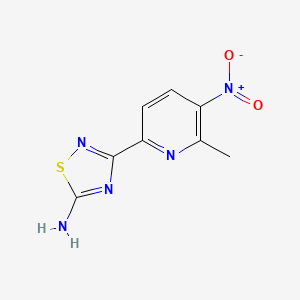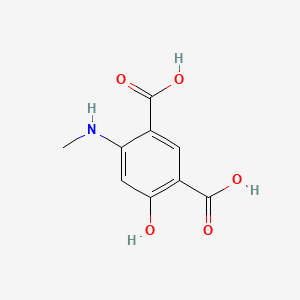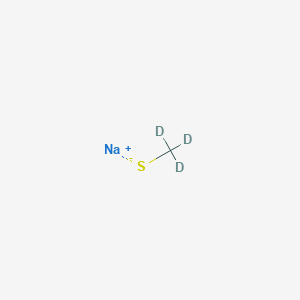
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyran ring substituted with multiple hydroxy groups and a phenoxy group, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and coupling reactions. The key steps include:
Protection of Hydroxy Groups: Using protecting groups such as acetyl or benzyl to prevent unwanted reactions.
Formation of the Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring.
Coupling Reaction: Introduction of the phenoxy group through a coupling reaction, often using reagents like phenol derivatives and catalysts.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reduction of carbonyl groups back to hydroxy groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions where hydroxy groups can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Catalysts: Pd/C for hydrogenation reactions
Solvents: Methanol, dichloromethane, water
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions will regenerate the original hydroxy groups.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt involves its interaction with specific molecular targets. The hydroxy and phenoxy groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triacetate
Uniqueness
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt is unique due to its specific substitution pattern and the presence of both hydroxy and phenoxy groups. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C19H19NaO8 |
|---|---|
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)methyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C19H20O8.Na/c20-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)26-19-16(23)14(21)15(22)17(27-19)18(24)25;/h1-8,14-17,19-23H,9H2,(H,24,25);/q;+1/p-1/t14-,15-,16+,17-,19+;/m0./s1 |
InChI-Schlüssel |
OVBBNQQUQHDWEE-HIEGNZCBSA-M |
Isomerische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
![(2R,4S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-11'-hydroxy-2,10',13'-trimethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13864817.png)


![1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B13864822.png)



![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine](/img/structure/B13864846.png)
